4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde
Description
Properties
IUPAC Name |
4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-15-7-10-18(13-16(15)2)22-20-5-3-4-6-21(20)23(25-24-22)27-19-11-8-17(14-26)9-12-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHVJXLTDOCEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde typically involves the following steps:
Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation methods.
Ether Linkage Formation: The ether linkage between the phthalazine ring and the benzaldehyde moiety is formed through nucleophilic substitution reactions, typically using alkyl halides or sulfonates as intermediates.
Introduction of the Benzaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzoic acid.
Reduction: 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
Structural Differences :
Key Comparisons :
| Property | Target Compound | 4-(4-Chlorobenzyl)phthalazin-1(2H)-one |
|---|---|---|
| Reactivity | Aldehyde enables nucleophilic addition | Ketone less reactive toward nucleophiles |
| Lipophilicity | Higher (due to dimethyl groups) | Lower (chlorine reduces hydrophobicity) |
| Electronic Effects | Electron-rich (methyl groups) | Electron-deficient (chlorine) |
The target compound’s aldehyde group enhances its utility in synthesizing imines or hydrazones, whereas the ketone in the analog limits such reactivity.
Comparison with 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one
Structural Differences :
Key Comparisons :
| Property | Target Compound | 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one |
|---|---|---|
| Core Heterocycle | Phthalazine (N-containing) | Isobenzofuranone (O-containing) |
| Substituent Effects | Aldehyde enables conjugation | Benzylidene group stabilizes via resonance |
| Applications | Potential kinase inhibitors | Often used in photochemical studies |
The phthalazine core in the target compound offers nitrogen-based coordination sites, making it more suited for metal-binding applications compared to the oxygen-dominated isobenzofuranone analog .
Comparison with 3-Benzylidene Phthalide Derivatives
Structural Context :
Key Comparisons :
| Property | Target Compound | 3-Benzylidene Phthalide Derivatives |
|---|---|---|
| Synthetic Utility | Aldehyde enables further functionalization | Lactone ring limits reactivity |
| Spectroscopic Data | Aldehyde proton (~10 ppm in ¹H NMR) | Lactone carbonyl (C=O ~1700 cm⁻¹ in IR) |
The target compound’s aldehyde group provides distinct spectroscopic signatures (e.g., ¹H NMR peak at ~10 ppm) and broader synthetic utility compared to lactone-based analogs .
Toxicological Considerations
While the target compound lacks comprehensive toxicological data, structurally related compounds like (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine () highlight the need for caution. The aldehyde group in the target may pose higher reactivity-related risks (e.g., skin/eye irritation) compared to methoxy-substituted amines .
Biological Activity
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde is a compound of interest due to its potential therapeutic applications. The biological activity of this compound has been explored in various studies, focusing on its effects on cancer cell lines and its mechanism of action. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound is believed to exert its biological effects primarily through the inhibition of specific protein targets involved in cancer progression. In particular, it has shown inhibitory effects on the Bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression and is implicated in various cancers.
Inhibitory Effects on BRD4
Recent studies have demonstrated that derivatives of phthalazinone compounds exhibit significant inhibitory activity against BRD4. For instance, a derivative similar to this compound was evaluated for its IC50 values against BRD4. The findings are summarized in Table 1.
| Compound ID | Structure Type | IC50 (µM) | Notes |
|---|---|---|---|
| DDT26 | Phthalazinone | 0.237 ± 0.093 | Most potent inhibitor |
| DDT58 | Benzene sulfonamide | 0.544 | Moderate activity |
| DDT69 | Methoxy-substituted derivative | 0.300 ± 0.050 | High inhibitory rate |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed that the compound induces apoptosis and inhibits cell proliferation. The results are illustrated in Table 2.
| Cell Line | Concentration (µM) | % Cell Viability | Mechanism |
|---|---|---|---|
| MCF-7 | 10 | 45% | Apoptosis induction |
| A549 | 5 | 60% | Cell cycle arrest |
Case Studies
Case Study 1: Anti-Breast Cancer Activity
In a notable study, researchers synthesized several derivatives based on the phthalazinone scaffold to evaluate their anti-breast cancer efficacy. Among these, the compound exhibited significant inhibition of BRD4 and induced DNA damage in MCF-7 cells, suggesting potential for further development as an anti-cancer agent.
Case Study 2: Targeting PARP1
The compound's structural similarity to Olaparib, a known PARP1 inhibitor, led to investigations into its effects on DNA repair mechanisms. Biochemical assays indicated that it possesses a modest inhibitory effect on PARP1 with an IC50 value of approximately 4.289 ± 1.807 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
